5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
The compound 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1-(4-fluorobenzyl) substituent at the triazole ring’s N1 position.
- A 5-amino group at the triazole’s C4 position.
- An N-(2-bromo-4-methylphenyl) carboxamide moiety at the triazole’s C4 position.
While direct pharmacological data for this compound are absent in the provided evidence, structural analogs with similar substituents exhibit notable biological activities, such as antiproliferative and kinase inhibitory effects .
Propiedades
IUPAC Name |
5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN5O/c1-10-2-7-14(13(18)8-10)21-17(25)15-16(20)24(23-22-15)9-11-3-5-12(19)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLVCVPPLGBTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, which include a triazole ring, an amine group, and various aromatic substituents, suggest potential applications in medicinal chemistry and materials science. The presence of halogen substituents (bromine and fluorine) may enhance its biological activity and chemical reactivity, making it a subject of interest in various research fields.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.24 g/mol. The structure includes:
- A triazole ring which is known for its pharmacological properties.
- Bromo and fluoro substituents that may influence the compound's biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable antimicrobial and anticancer properties. The interaction of this compound with specific biological targets may lead to the inhibition or modulation of critical biochemical pathways, warranting further investigation into its therapeutic applications.
Potential Biological Activities
- Antimicrobial Activity : Triazoles are often recognized for their antimicrobial properties. While specific data on this compound is limited, related triazoles have shown efficacy against various pathogens.
- Anticancer Activity : Initial studies suggest potential anticancer effects, likely due to the ability of triazoles to interfere with cancer cell proliferation.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to interact with:
- Enzymes involved in metabolic pathways.
- Receptors that play roles in cellular signaling.
Table 1: Comparison of Related Triazole Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 5-amino-N-(3-chloro-phenyl)-1H-1,2,3-triazole-4-carboxamide | Contains chlorine instead of bromine | Antimicrobial |
| 5-amino-N-(2-fluoro-phenyl)-1H-1,2,3-triazole-4-carboxamide | Contains fluorine instead of bromine | Enhanced stability |
| 5-amino-N-(2-bromo-phenyl)-1H-pyrazole-4-carboxamide | Pyrazole ring instead of triazole | Different biological activity profile |
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Use of solvents like dichloromethane or ethanol.
- Catalysts such as palladium on carbon.
Analytical techniques employed to confirm product identity and purity include:
- Thin-layer chromatography (TLC).
- Nuclear magnetic resonance (NMR) spectroscopy.
- Mass spectrometry (MS).
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted to:
- Investigate its efficacy against specific cancer cell lines.
- Explore its potential as an antimicrobial agent.
Continued exploration into the structure–activity relationship (SAR) will be essential for optimizing its therapeutic potential.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with key analogs, focusing on substituent differences and molecular properties:
Key Observations:
- Fluorobenzyl Moieties : The 4-fluorobenzyl group is a common feature in several analogs (e.g., ), suggesting its role in modulating electronic properties or metabolic stability.
Q & A
Q. What are the key synthetic pathways for 5-amino-N-(2-bromo-4-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions, cyclization, and functional group modifications. For example:
Condensation : React 4-fluoroaniline derivatives with isocyanides to form carboximidoyl chloride intermediates.
Cyclization : Use sodium azide under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) to form the triazole core.
Bromination : Introduce bromine at the 2-position of the phenyl ring using N-bromosuccinimide (NBS) under light exclusion.
Optimization involves Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. Reaction progress is monitored via TLC and HPLC, with yields typically ranging from 45–70% .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole carbons at δ 145–155 ppm).
- Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z 411.04 for CHBrFNO).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). To address this:
Standardize Assays : Use validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., cisplatin for cytotoxicity).
Dose-Response Curves : Calculate IC values across multiple replicates to assess reproducibility.
Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic analysis to identify off-target effects.
For example, inconsistent IC values in cancer studies may reflect differences in mitochondrial membrane potential assays vs. apoptosis markers .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking:
Docking Simulations : Employ AutoDock Vina to model binding to enzymes like carbonic anhydrase IX (PDB ID: 3IAI). Prioritize poses with hydrogen bonds to the triazole’s amino group.
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Free Energy Perturbation (FEP) : Quantify ΔΔG for bromine substitution effects on binding affinity.
Validation requires correlating computational results with surface plasmon resonance (SPR) data .
Q. How can researchers improve the solubility and bioavailability of this compound without compromising activity?
- Methodological Answer : Strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (100–200 nm) for sustained release.
Preclinical testing should compare logP values (current ~2.8) and Caco-2 permeability before/after modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
